2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)
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Overview
Description
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzothiazole ring system fused with a propanone moiety, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) typically involves the condensation of benzothiazole derivatives with appropriate ketones under controlled conditions. One common method includes the reaction of 2-aminobenzothiazole with benzyl chloride, followed by the condensation with acetone under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) involves its interaction with specific molecular targets and pathways. The benzothiazole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Known for its use in the synthesis of various pharmaceuticals and its distinct aromatic properties.
Methoxyacetone: Another ketone derivative with different reactivity and applications.
Uniqueness
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) is unique due to its benzothiazole ring system, which imparts specific chemical and biological properties not found in simpler ketone derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
151080-24-9 |
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Molecular Formula |
C17H15NOS |
Molecular Weight |
281.373 |
IUPAC Name |
1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3 |
InChI Key |
SUMHQPLTRSGGAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Synonyms |
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) |
Origin of Product |
United States |
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